molecular formula C14H22N4O2S2 B12261150 N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12261150
M. Wt: 342.5 g/mol
InChI Key: PVKFHMLOOKOQLM-UHFFFAOYSA-N
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Description

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C14H22N4O2S2

Molecular Weight

342.5 g/mol

IUPAC Name

N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H22N4O2S2/c1-10-9-13(16-14(15-10)21-2)18-7-5-11(6-8-18)17-22(19,20)12-3-4-12/h9,11-12,17H,3-8H2,1-2H3

InChI Key

PVKFHMLOOKOQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and piperidine derivatives, such as:

  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a cyclopropanesulfonamide group with a pyrimidine and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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